molecular formula C14H14ClN3O2S2 B7778375 ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B7778375
M. Wt: 355.9 g/mol
InChI Key: JFEFDGOIHWXLOH-UHFFFAOYSA-N
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Description

ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups such as chloro, cyanoethylthio, and carboxylate

Preparation Methods

The synthesis of ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core is synthesized through a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Cyanoethylthio Group: The cyanoethylthio group is added through a nucleophilic substitution reaction using 2-cyanoethylthiol.

    Esterification: The final step involves the esterification of the carboxylate group using ethanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, interfering with their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other thienopyrimidine derivatives such as:

  • Ethyl 4-chloro-2-{[(2-aminomethyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • Ethyl 4-chloro-2-{[(2-hydroxyethyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

These compounds share a similar core structure but differ in the functional groups attached, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 4-chloro-2-(2-cyanoethylsulfanylmethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S2/c1-3-20-14(19)11-8(2)10-12(15)17-9(18-13(10)22-11)7-21-6-4-5-16/h3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEFDGOIHWXLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSCCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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